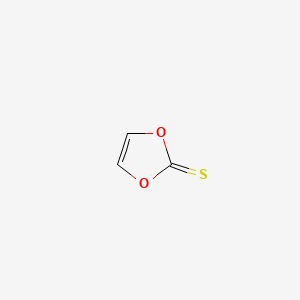

1,3-Dioxole-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dioxole-2-thione is a useful research compound. Its molecular formula is C3H2O2S and its molecular weight is 102.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 1,3-dioxole-2-thione derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Activity

Several derivatives of this compound have been evaluated for their cytotoxic effects against cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

Case Study:

A study demonstrated that certain this compound derivatives displayed significant inhibition of carbonic anhydrase isozymes associated with tumor growth, suggesting their potential as anticancer agents .

Material Science Applications

The unique structure of this compound makes it suitable for applications in materials science. Its electronic properties can be harnessed to develop novel materials with specific optical or electronic characteristics.

Potential Applications:

- Organic Electronics: Due to its electronic properties, it could be used in organic light-emitting diodes (OLEDs) or organic photovoltaics.

- Sensors: The compound may serve as a sensing material due to its ability to interact with various analytes.

Agricultural Chemistry

This compound has been explored for its potential use in agrochemicals. Its derivatives may act as plant growth regulators or protectants against pests and diseases.

Research Findings:

Studies have indicated that certain derivatives can enhance plant growth or provide resistance against pathogens when applied as foliar sprays or soil treatments.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Análisis De Reacciones Químicas

Reactivity with Nucleophiles

The thione group (C=S) in 1,3-dioxole-2-thione is susceptible to nucleophilic attack, particularly at the sulfur atom. This reactivity is analogous to 1,3-dithiole-2-thiones, where nucleophiles such as phosphines or amines can induce dimerization or substitution:

-

Phosphanylation : Bis-phosphanylated derivatives form via reactions with triethyl phosphite (P(OEt)₃), leading to tetrathiafulvalene-like structures .

Proposed Pathway :

This compound+P(OEt)3→Phosphanylated product+S

Conditions: Mild heating (60–90°C), dioxane solvent .

Oxidation and Desulfuration Reactions

The sulfur atom in the thione group can undergo oxidation or desulfuration under specific conditions:

-

Oxidation : Conversion to 1,3-dioxole-2-one (C₃H₂O₃) via sulfur-oxygen exchange, facilitated by molybdenum trioxide (MoO₃) on pumice stone .

Reaction Efficiency :

| Temperature (°C) | Conversion (%) | Byproducts |

|---|---|---|

| 200 | 85 | SO₂, trace dithiole |

-

Desulfuration : Analogous to the Corey–Winter reaction, reductive desulfuration with fragmentation could produce alkenes, though direct evidence for this compound is lacking .

Cycloaddition and Polymerization Potential

The conjugated system in this compound may participate in cycloaddition reactions:

-

1,3-Dipolar Cycloaddition : Benzyne intermediates (from diazonium salts) react with related thiones to form bicyclic sulfonium salts .

Example :

This compound+Benzyne→Bicyclic sulfonium chloride

Conditions: Trapping with HCl, one-pot synthesis .

Theoretical Insights into Reactivity

Computational studies highlight electronic properties influencing reactivity:

-

Conjugation Effects : The thione group enhances conjugation across the ring, stabilizing radical cations and reducing relaxation energy (critical for charge transport) .

-

TD-DFT Calculations : Predict absorption bands in UV-Vis spectra (217–500 nm), correlating with π→π* and n→π* transitions .

Key Data :

| Property | Value (DFT) | Relevance to Reactivity |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Electrophilic susceptibility |

| C=S bond length | 1.65 Å | Nucleophilic attack site |

Propiedades

Número CAS |

37635-87-3 |

|---|---|

Fórmula molecular |

C3H2O2S |

Peso molecular |

102.11 g/mol |

Nombre IUPAC |

1,3-dioxole-2-thione |

InChI |

InChI=1S/C3H2O2S/c6-3-4-1-2-5-3/h1-2H |

Clave InChI |

MMGCXSBBWCOBEX-UHFFFAOYSA-N |

SMILES |

C1=COC(=S)O1 |

SMILES canónico |

C1=COC(=S)O1 |

Key on ui other cas no. |

37635-87-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.